molecular formula C15H24N4O3 B7434296 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid

3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid

Cat. No. B7434296
M. Wt: 308.38 g/mol
InChI Key: INEUACLJRBWVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid, also known as C16 peptide, is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. This peptide has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the treatment of several diseases.

Mechanism of Action

The mechanism of action of 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide involves the modulation of various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It also enhances the activity of antioxidant enzymes, such as superoxide dismutase and catalase, which helps in reducing oxidative stress in the body.
Biochemical and Physiological Effects:
3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurodegenerative diseases. It has also been found to improve cognitive function and memory in these models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide in lab experiments is its specificity. It exhibits a high degree of selectivity towards its target molecules, which reduces the chances of off-target effects. However, one of the limitations of using 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide is its high cost, which can make it challenging for researchers with limited budgets.

Future Directions

There are several future directions for the research on 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Further research is needed to understand its mechanism of action and to optimize its therapeutic efficacy. Another area of interest is its potential use as a biomarker for the diagnosis and prognosis of various diseases.
Conclusion:
In conclusion, 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide is a promising candidate for the treatment of various diseases due to its anti-inflammatory, antioxidant, and neuroprotective properties. Its mechanism of action involves the modulation of various signaling pathways in the body. Further research is needed to optimize its therapeutic efficacy and to explore its potential use as a biomarker for various diseases.

Synthesis Methods

The synthesis of 3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The amino acids are protected by various chemical groups, which are selectively removed to allow for the coupling of the next amino acid. The peptide is then cleaved from the resin and purified to obtain the final product.

Scientific Research Applications

3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid peptide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. These properties make it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

IUPAC Name

3-[6-[(2,5-dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-11-10-18-12(2)19-15(11)17-8-5-3-4-6-13(20)16-9-7-14(21)22/h10H,3-9H2,1-2H3,(H,16,20)(H,21,22)(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEUACLJRBWVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NCCCCCC(=O)NCCC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-[(2,5-Dimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.